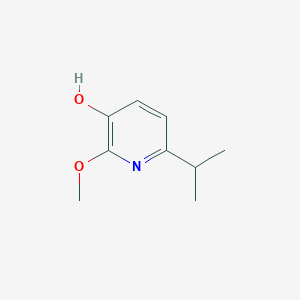

2-Methoxy-6-isopropylpyridin-3-ol

Description

2-Methoxy-6-isopropylpyridin-3-ol is a chemical compound with the molecular formula C9H13NO2 and a molecular weight of 167.21 g/mol It is a derivative of pyridine, characterized by the presence of a methoxy group at the 2-position and an isopropyl group at the 6-position

Properties

IUPAC Name |

2-methoxy-6-propan-2-ylpyridin-3-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO2/c1-6(2)7-4-5-8(11)9(10-7)12-3/h4-6,11H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJASOWRQMVOJCK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=NC(=C(C=C1)O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-6-isopropylpyridin-3-ol can be achieved through several synthetic routes. One common method involves the α-methylation of substituted pyridines using a continuous flow setup. This method employs Raney® nickel as a catalyst and a low boiling point alcohol, such as 1-propanol, at high temperatures . The reaction proceeds with high selectivity, producing the desired product in good yields without the need for additional work-up or purification.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using similar continuous flow methods. The use of continuous flow reactors allows for efficient and scalable production, minimizing waste and reducing reaction times compared to traditional batch processes. The reaction conditions are optimized to ensure high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-6-isopropylpyridin-3-ol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.

Reduction: Reduction reactions can convert the compound into different reduced forms, such as dihydropyridines.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups at various positions on the pyridine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while substitution reactions can produce various substituted pyridines with different functional groups.

Scientific Research Applications

2-Methoxy-6-isopropylpyridin-3-ol has several scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.

Industry: It is used in the production of agrochemicals, polymers, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Methoxy-6-isopropylpyridin-3-ol involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to specific biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

2-Methoxy-3-isopropylpyrazine: This compound shares a similar structure but has a pyrazine ring instead of a pyridine ring.

2-Methoxy-6-methylpyridine: Similar to 2-Methoxy-6-isopropylpyridin-3-ol, but with a methyl group at the 6-position instead of an isopropyl group.

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a methoxy group and an isopropyl group on the pyridine ring makes it a valuable compound for various applications, distinguishing it from other similar compounds.

Biological Activity

2-Methoxy-6-isopropylpyridin-3-ol (also known as 2-MeO-6-iPr-Py-3-ol) is a pyridine derivative that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and applications based on recent research findings.

Chemical Structure and Properties

The molecular formula of this compound is C₁₀H₁₃NO₂, featuring a pyridine ring with a methoxy group at the second position, an isopropyl group at the sixth position, and a hydroxyl group at the third position. This unique structure contributes to its reactivity and solubility, making it an interesting compound for various applications in chemistry and biology.

Research indicates that this compound interacts with specific molecular targets, modulating their activity. Although detailed mechanisms are still being elucidated, preliminary studies suggest that the compound may inhibit certain enzymes involved in inflammatory pathways, thereby exhibiting anti-inflammatory effects . Additionally, its ability to bind to various receptors highlights its potential in therapeutic applications.

Antimicrobial Properties

Recent studies have explored the antimicrobial potential of this compound. The compound has demonstrated activity against various pathogens, indicating its role as a potential antimicrobial agent. Research findings suggest that it may inhibit the growth of certain Gram-negative bacteria, although specific Minimum Inhibitory Concentration (MIC) values are still under investigation .

Anti-inflammatory Effects

The anti-inflammatory properties of this compound are particularly noteworthy. By inhibiting enzymes linked to inflammation, this compound may provide therapeutic benefits in conditions characterized by excessive inflammatory responses. Further studies are required to quantify its efficacy and safety in clinical settings.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| Pyridin-3-ol | Basic pyridine structure without substitutions | Lacks additional functional groups |

| 2-Methylpyridin-3-ol | Contains a methyl group instead of isopropyl | Different steric effects due to smaller methyl group |

| 2-Ethylpyridin-3-ol | Contains an ethyl group | Affects chemical behavior compared to isopropyl derivative |

| 6-Isopropylpyridin-3-amino | Substituted with an amino group | Different reactivity due to amino functionality |

The presence of both the methoxy and isopropyl groups in this compound imparts distinct steric and electronic properties that influence its reactivity and interactions with biological targets.

Case Studies and Research Findings

- Antimicrobial Activity Study : A study aimed at evaluating the antimicrobial activity of various pyridine derivatives included this compound. Results indicated significant inhibition against certain bacterial strains, suggesting potential for development into an antimicrobial agent .

- Anti-inflammatory Mechanism Investigation : Research focused on the anti-inflammatory effects of this compound demonstrated its ability to modulate inflammatory pathways in vitro. The results support further exploration into its therapeutic applications for inflammatory diseases.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.